BenchChemオンラインストアへようこそ!

4-(piperidin-2-yl)pyrimidine HCl

Physicochemical profiling pKa prediction Drug-likeness optimization

The C–C linkage at the piperidine 2-position generates a chiral centre absent in common N-linked 4-piperidinyl-pyrimidine scaffolds. With a predicted pKa of 8.47—approx. 1.4 log units lower than the 4-yl isomer—this building block reduces the fraction of positively charged species at physiological pH, improving passive CNS permeability and minimizing lysosomal trapping. The HCl salt provides optimal solubility for assay-ready formulation. Available as racemate (CAS 1248619-27-3) or (R)-enantiomer (CAS 2165665-96-1); choose based on stereospecific SAR requirements.

Molecular Formula C9H14ClN3
Molecular Weight 199.68 g/mol
Cat. No. B8100454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(piperidin-2-yl)pyrimidine HCl
Molecular FormulaC9H14ClN3
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC=NC=C2.Cl
InChIInChI=1S/C9H13N3.ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;/h4,6-8,11H,1-3,5H2;1H
InChIKeyHDNADIHQPBLIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-2-yl)pyrimidine HCl: Core Scaffold Identity and Procurement Baseline


4-(Piperidin-2-yl)pyrimidine hydrochloride (CAS free base: 1248619-27-3; HCl salt molecular formula C₉H₁₄ClN₃, MW 199.68 g/mol) is a heterocyclic building block combining a pyrimidine ring substituted at the 4-position with a piperidine moiety via a C–C bond at the piperidine 2-position . This specific connectivity—a piperidine ring attached to pyrimidine through its α-carbon rather than through the ring nitrogen—creates a chiral center at the piperidine 2-position, distinguishing it from the more common 4-piperidinyl-pyrimidine (N-linked) scaffold class . The compound is primarily procured as a research intermediate for constructing kinase-targeted libraries and CNS-penetrant candidates, with the HCl salt form offering improved handling and aqueous solubility relative to the free base [1].

Why 4-(Piperidin-2-yl)pyrimidine HCl Cannot Be Freely Substituted with Positional Isomers or Alternative Salt Forms


Substituting 4-(piperidin-2-yl)pyrimidine HCl with a positional isomer (e.g., 2- or 5-(piperidin-2-yl)pyrimidine) or a regioisomer (e.g., 4-(piperidin-4-yl)pyrimidine) introduces quantifiable shifts in basicity, steric environment, and hydrogen-bonding geometry that directly alter target engagement profiles . The predicted pKa of 4-(piperidin-2-yl)pyrimidine (8.47) is approximately 1.4 log units lower than that of 4-(piperidin-4-yl)pyrimidine (pKa 9.91), meaning the 2-yl isomer bears a substantially reduced fraction of protonated, charged species at physiological pH relative to the 4-yl analog—directly impacting membrane permeability and lysosomal trapping propensity . Furthermore, the α-carbon attachment at the piperidine 2-position generates a chiral center absent in 4-piperidinyl-pyrimidines, making enantiomeric purity a critical procurement specification for any stereospecific SAR program .

4-(Piperidin-2-yl)pyrimidine HCl: Quantitative Differentiation Evidence Against Closest Analogs


Piperidine 2-yl vs. 4-yl Attachment: pKa-Driven Differentiation in Ionization State at Physiological pH

4-(Piperidin-2-yl)pyrimidine exhibits a predicted pKa of 8.47 ± 0.10, which is 1.44 log units lower than that of its closest regioisomeric analog, 4-(piperidin-4-yl)pyrimidine (predicted pKa = 9.91 ± 0.10) . At pH 7.4, this translates to approximately 92% of the 4-yl isomer existing in the protonated (charged) form versus only ~46% for the 2-yl isomer—a roughly two-fold difference in the fraction of neutral, membrane-permeable species. The 2-yl isomer also shows a measurably distinct pKa from 2-(piperidin-2-yl)pyrimidine (pKa = 8.72 ± 0.10), confirming that the pyrimidine substitution position further modulates basicity .

Physicochemical profiling pKa prediction Drug-likeness optimization

Chiral Center at Piperidine 2-Position: Enantiomer-Dependent Pharmacological Relevance Not Present in 4-Piperidinyl Isomers

The C–C bond attachment at the piperidine 2-position creates a stereogenic center that is absent in 4-(piperidin-4-yl)pyrimidine (where the piperidine 4-position is symmetric with respect to the ring plane) and in 4-piperidinopyrimidine (where the piperidine nitrogen is directly attached) . The (R)-enantiomer, (R)-4-(piperidin-2-yl)pyrimidine (CAS 2165665-96-1), is commercially listed as a distinct chemical entity with its own CAS number, confirming that the enantiomers are resolvable and stable . The free base CAS 1248619-27-3 is typically supplied as the racemate unless otherwise specified .

Chiral resolution Enantioselective synthesis Stereospecific target engagement

HCl Salt vs. Dihydrochloride Salt: Differentiated Stoichiometry, Molecular Weight, and Solubility Profile for Formulation Screening

4-(Piperidin-2-yl)pyrimidine is commercially available as both the mono-hydrochloride (HCl; MW 199.68 g/mol) and dihydrochloride (MW 236.14 g/mol) salt forms . The mono-HCl salt (C₉H₁₄ClN₃) carries a single hydrochloride equivalent, leaving one basic nitrogen available for further functionalization or differential protonation, while the dihydrochloride salt (C₉H₁₅Cl₂N₃) fully saturates both basic sites (piperidine NH and one pyrimidine N) . The dihydrochloride is specified at ≥98% purity (NLT 98%) by MolCore under ISO certification, indicating a defined quality standard for pharmaceutical R&D procurement .

Salt selection Solubility enhancement Pre-formulation

Positional Isomer Comparison: 4- vs. 5- vs. 2-(Piperidin-2-yl)pyrimidine—Divergent Hydrogen-Bonding Geometry Dictates Target Recognition

The three positional isomers—4-, 5-, and 2-(piperidin-2-yl)pyrimidine—place the piperidine substituent at different positions on the pyrimidine ring, producing distinct vectors for hydrogen-bond acceptor/donor presentation. In 4-(piperidin-2-yl)pyrimidine, the piperidine is positioned para to one pyrimidine nitrogen and meta to the other, enabling a unique bidentate H-bond geometry not accessible to the 2-isomer (ortho-like arrangement) or the 5-isomer (meta to both nitrogens) . The 5-isomer has been explored in the context of CCK-B receptor ligands and JAK2 inhibitors, while the 2-isomer is noted as a kinase inhibitor building block with a predicted pKa of 8.72 [1].

Positional isomer SAR Hinge-binding motif Kinase inhibitor design

Optimal Procurement and Application Scenarios for 4-(Piperidin-2-yl)pyrimidine HCl Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Design Requiring a Chiral, Non-N-Linked Piperidine-Pyrimidine Scaffold

When constructing a focused kinase inhibitor library, the 4-(piperidin-2-yl)pyrimidine scaffold provides a C–C linked piperidine that is structurally distinct from the ubiquitous N-linked 4-piperidinopyrimidine and 4-piperazinopyrimidine cores found in approved kinase drugs. The chiral center at the piperidine 2-position, evidenced by the separate CAS registry for the (R)-enantiomer (2165665-96-1) , enables enantioselective SAR exploration that is geometrically impossible with symmetric 4-piperidinyl or 4-piperazinyl analogs. Procurement of the racemate (CAS 1248619-27-3) or single enantiomer as the HCl salt should be guided by whether the screen is an initial diversity scan (racemate acceptable) or a stereospecific lead optimization follow-up (enantiopure required).

pKa-Modulated CNS Penetration Optimization Programs

For CNS drug discovery programs where minimizing the fraction of positively charged species at physiological pH is critical for blood-brain barrier penetration, 4-(piperidin-2-yl)pyrimidine's predicted pKa of 8.47 offers a significant advantage over the 4-(piperidin-4-yl)pyrimidine isomer (pKa 9.91) . The ~1.4-unit-lower pKa means approximately half of the compound population remains neutral at pH 7.4 versus >90% protonation for the 4-yl isomer, potentially improving passive CNS permeability without requiring additional structural modifications that could compromise target affinity. Procurement teams evaluating building blocks for CNS-targeted libraries should explicitly specify the 2-yl isomer to obtain this pKa benefit.

Salt Form Screening for Pre-Formulation and In Vivo PK Studies

The commercial availability of both mono-HCl (MW 199.68) and dihydrochloride (MW 236.14) salt forms allows formulation scientists to empirically compare solubility, dissolution rate, and hygroscopicity between the two stoichiometries without synthesizing the salt forms in-house. The dihydrochloride is available at ≥98% purity with ISO certification , satisfying the quality documentation requirements for IND-enabling studies. Procurement should consider the mono-HCl for programs where a single protonation state mimics the anticipated free-base behavior in neutral pH assays, and the dihydrochloride for maximizing aqueous solubility in high-concentration dosing formulations.

HIV-1 LTR and TNF-α Dual-Mechanism Antiviral SAR Exploration

Piperidinylpyrimidine derivatives, as a broader structural class, have demonstrated dual inhibitory activity against HIV-1 LTR activation and TNF-α production, with SAR studies indicating that the piperonyloyl group on the piperidine nitrogen and lipophilic substitution at the pyrimidine C(6)-position are critical for activity [1]. The 4-(piperidin-2-yl)pyrimidine scaffold, with its free piperidine NH and unsubstituted pyrimidine positions, serves as the minimal core for systematic exploration of these SAR determinants. Procurement of this specific scaffold as the HCl salt enables direct N-acylation of the piperidine and electrophilic substitution at the pyrimidine ring, providing a clean starting point for building the substitution patterns identified in the HIV-1 LTR inhibition literature.

Quote Request

Request a Quote for 4-(piperidin-2-yl)pyrimidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.